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Compound of Interest

Compound Name: 3,5-difluoropyridin-2-ol
CAS No.: 914482-23-8
Cat. No.: B1590269
. J

In the landscape of medicinal chemistry, 3,5-difluoropyridin-2-ol (often existing as its
tautomer 3,5-difluoro-2-pyridone) represents a high-value scaffold. It serves as a bioisostere for
phenols and amides, offering a unique combination of metabolic stability, modulated acidity
(pKa), and hydrogen-bonding capability.

Unlike the parent 2-pyridone, which is metabolically vulnerable at the 3 and 5 positions, the
3,5-difluoro analog effectively "caps" these soft spots with fluorine atoms. This modification not
only blocks oxidative metabolism (Cytochrome P450) but also electronically tunes the scaffold,
making the N-H a stronger hydrogen bond donor without significantly increasing lipophilicity.

Tautomeric Landscape: Lactam vs. Lactim

The defining feature of 2-hydroxypyridines is their prototropic tautomerism. For 3,5-
difluoropyridin-2-ol, the equilibrium is heavily influenced by the electron-withdrawing nature of
the fluorine atoms and the solvent environment.

Key Insight: In aqueous (biological) media and the solid state, the 2-pyridone (lactam) form is
the dominant species.[1] The 3,5-difluoro substitution pattern, while electron-withdrawing, does
not reverse this preference in polar solvents, preserving the scaffold's ability to act as a donor-
acceptor motif in protein binding pockets.
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Figure 1: Tautomeric Equilibrium of 3,5-Difluoropyridin-2-ol. The lactam form predominates in biological contexts.

Click to download full resolution via product page

Physicochemical Profiling: Comparative Data

The introduction of fluorine at the 3 and 5 positions drastically alters the electronic landscape
compared to the non-fluorinated parent and mono-fluorinated analogs.

Table 1: Comparative Physicochemical Properties
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Property

2-Pyridone
(Parent)

3-Fluoro-2-
pyridone

3,5-Difluoro-2-
pyridone

Mechanism of
Action

pKa (N-H)

~11.65

~9.5-10.0

~7.5-8.5 (Est)

EWG (F)
stabilizes the
conjugate base
(anion),
increasing
acidity.

LogP
(Lipophilicity)

-0.58

Fluorine
increases
lipophilicity vs. H,
improving
membrane

permeability.

H-Bond Donor
(HBD)

Moderate

Stronger

Strongest

Electron-deficient
ring polarizes the
N-H bond.

Metabolic
Stability

Low (Oxidation
at C3/C5)

Moderate (C5

vulnerable)

High

C-F bonds block
primary
metabolic soft

spots.

Dipole Moment

High (Lactam

form)

High

Modulated

Vector sum of C-
F dipoles
opposes

carbonyl dipole.

Expert Note on pKa: The significant drop in pKa (increased acidity) for the 3,5-difluoro analog

makes the N-H group a potent hydrogen bond donor in enzyme active sites. However, it also

means the compound may partially ionize at physiological pH (7.4), which can impact solubility

and permeability.

Synthetic Utility & Reactivity[2][3]
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Synthesizing 3,5-difluoropyridin-2-ol requires bypassing the inherent unreactivity of the
pyridine ring. The most robust industrial and laboratory method involves the hydrolysis of highly
fluorinated precursors.

Protocol: Hydrolysis of 2,3,5-Trifluoropyridine

This method is preferred over diazotization of 2-amino-3,5-difluoropyridine due to higher yields
and cleaner workup.

Reagents:

e Substrate: 2,3,5-Trifluoropyridine (CAS 76469-41-5)

» Reagent: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
e Solvent:tert-Butanol / Water (1:1 mixture) or DMSO (for difficult cases)
Step-by-Step Methodology:

o Preparation: Dissolve 2,3,5-trifluoropyridine (1.0 eq) in a 1:1 mixture of tert-butanol and
water.

» Nucleophilic Attack: Add solid KOH (2.5 eq) slowly at 0°C. The reaction is exothermic.

o Reflux: Heat the mixture to 80°C for 4—6 hours. The nucleophilic hydroxide selectively
attacks the C2 position (most electron-deficient due to adjacent nitrogen).

o Note: The C3 and C5 fluorines deactivate the ring towards electrophilic attack but activate
the C2 position for nucleophilic aromatic substitution (SNAr).

 Acidification: Cool to room temperature and acidify carefully with 2N HCI to pH ~3. This
protonates the intermediate anion, precipitating the product.

« |solation: Filter the resulting white solid. Recrystallize from ethanol/water if necessary.
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Figure 2: Synthesis of 3,5-Difluoro-2-pyridone via Regioselective Hydrolysis
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Medicinal Chemistry Applications
A. Metabolic Blocking (The "Fluorine Shield")

In non-fluorinated pyridones, the C3 and C5 positions are electron-rich and prone to oxidation
by Cytochrome P450 enzymes.

e Mechanism: Replacing C-H with C-F (Bond Energy: ~116 kcal/mol vs. ~99 kcal/mol) renders
these sites inert to oxidative debulking.

o Result: Extended half-life (

) and improved bioavailability.

B. Bioisosterism

The 3,5-difluoro-2-pyridone scaffold is a validated bioisostere for:
o 3,5-Difluorophenol: Mimics the acidity and H-bonding but with higher polarity.

o Amides: The lactam motif (-NH-C=0-) mimics a peptide bond but is conformationally
constrained within the ring.

C. Case Study: Kinase Inhibitors

In the development of c-Met kinase inhibitors (e.g., analogs of Cabozantinib), replacing a
phenyl ring with a pyridine or pyridone is a common strategy to improve solubility.[2] The 3,5-
difluoro-2-pyridone specifically has been explored to maintain the lipophilic contacts of a phenyl
ring (via fluorine) while introducing a hydrogen bond donor (N-H) to interact with the hinge
region of the kinase ATP-binding pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11317988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11317988/
https://www.mdpi.com/1422-0067/22/18/9685
https://www.mdpi.com/1422-0067/22/18/9685
https://wuxibiology.com/how-about-tautomers/
https://organicchemistrydata.org/hansreich/resources/pka/pka_data/pka-compilation-williams.pdf
https://www.benchchem.com/product/b1590269#3-5-difluoropyridin-2-ol-vs-other-fluorinated-pyridinols
https://www.benchchem.com/product/b1590269#3-5-difluoropyridin-2-ol-vs-other-fluorinated-pyridinols
https://www.benchchem.com/product/b1590269#3-5-difluoropyridin-2-ol-vs-other-fluorinated-pyridinols
https://www.benchchem.com/product/b1590269#3-5-difluoropyridin-2-ol-vs-other-fluorinated-pyridinols
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1590269?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

